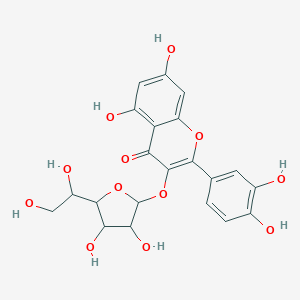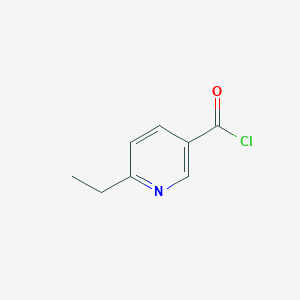
2-Aminonicotinatmethylester
Übersicht
Beschreibung
Methyl 2-aminonicotinate, also known as methyl 2-aminopyridine-3-carboxylate, is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the second position and a methyl ester group at the third position of the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminonicotinate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Methyl 2-aminonicotinate, also known as Methyl 2-aminopyridine-3-carboxylate , is a biochemical reagent used in various life science research . It has been found to be a precursor in the synthesis of compounds like 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . The primary target of Methyl 2-aminonicotinate is therefore the PARP enzyme, which plays a crucial role in DNA repair.
Mode of Action
Its derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), exhibits excited state intramolecular proton transfer (esipt) . This suggests that Methyl 2-aminonicotinate might interact with its targets in a similar manner, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known that its derivative ampce is used in the preparation of pyrimidopyrimidines, which are protein kinase inhibitors . This suggests that Methyl 2-aminonicotinate might affect pathways involving protein kinases, which play key roles in cell signaling.
Pharmacokinetics
Its molecular weight of 15215 suggests that it could be well-absorbed and distributed in the body
Result of Action
Its use in the synthesis of compounds like mk-4827 , which inhibits the PARP enzyme, suggests that it might have similar effects at the molecular and cellular levels.
Action Environment
It’s known to be a solid at room temperature , suggesting that it might be stable under a variety of environmental conditions
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Methyl 2-aminonicotinate exerts its effects at the molecular level. It is known to be involved in the preparation of pyrimidopyrimidines, which are used as protein kinase inhibitors
Metabolic Pathways
Methyl 2-aminonicotinate is involved in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-aminonicotinate can be synthesized through several methods. One common method involves the esterification of 2-aminonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the production of methyl 2-aminonicotinate often involves the continuous esterification of 2-aminonicotinic acid with methanol. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-aminonicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Unlike methyl 2-aminonicotinate, methyl nicotinate lacks the amino group, which significantly alters its reactivity and biological activity.
2-Aminonicotinic acid: This compound is the precursor to methyl 2-aminonicotinate and lacks the ester group, affecting its solubility and reactivity.
Methyl 2-aminopyridine-3-carboxylate: This is another name for methyl 2-aminonicotinate and shares the same chemical properties.
The presence of the amino group in methyl 2-aminonicotinate makes it more reactive in nucleophilic substitution reactions compared to its analogs, providing unique opportunities for chemical modifications and applications .
Eigenschaften
IUPAC Name |
methyl 2-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZDEODTCXHCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325994 | |
| Record name | Methyl 2-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14667-47-1 | |
| Record name | 14667-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the ESIPT phenomenon in the derivative AMPCE?
A1: The introduction of specific functional groups in AMPCE, compared to Methyl 2-aminonicotinate, is responsible for the observed ESIPT []. These groups enhance the acidic and basic character at the proton donor and acceptor sites, respectively, facilitating the intramolecular proton transfer in the excited state [].
Q2: How has computational chemistry been employed to study AMPCE's ESIPT process?
A2: Density Functional Theory (DFT) calculations have been instrumental in understanding the ESIPT process in AMPCE []. Researchers have utilized DFT to model the molecule's structure, potential energy surfaces related to the proton transfer, and the HOMO/LUMO electronic configurations []. These simulations provide valuable insights into the molecular mechanisms governing ESIPT. Additionally, time-dependent DFT (TDDFT) and TDDFT incorporating a polarizable continuum model (TDDFT-PCM) have been employed to simulate excited state properties in vacuum and methanol solvent, respectively [].
Q3: What are the potential applications of Methyl 2-aminonicotinate in organic synthesis?
A3: While not directly addressed in the provided abstracts, Methyl 2-aminonicotinate, as an aminonicotinate derivative, can serve as a valuable building block in organic synthesis []. Its structure allows for various chemical transformations, making it a potential precursor for synthesizing more complex molecules, potentially including pharmaceuticals and other biologically active compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)




